molecular formula C12H7BrN2O B14214396 5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- CAS No. 828265-47-0

5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-

Cat. No.: B14214396
CAS No.: 828265-47-0
M. Wt: 275.10 g/mol
InChI Key: MKXUAOOZRYSVBN-UHFFFAOYSA-N
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Description

5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indeno-pyridazinone core with a bromomethyl substituent. Its molecular formula is C17H9BrN2O, and it has a molecular weight of 337.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- typically involves the reaction of indeno-pyridazinone derivatives with bromomethylating agents. One common method includes the bromomethylation of 5H-Indeno[1,2-c]pyridazin-5-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

Scientific Research Applications

5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of certain neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one
  • 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
  • 5H-Indeno[1,2-c]pyridazin-5-one

Uniqueness

5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- is unique due to its bromomethyl substituent, which imparts distinct reactivity compared to its analogs. This substituent allows for further functionalization through nucleophilic substitution, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

828265-47-0

Molecular Formula

C12H7BrN2O

Molecular Weight

275.10 g/mol

IUPAC Name

3-(bromomethyl)indeno[1,2-c]pyridazin-5-one

InChI

InChI=1S/C12H7BrN2O/c13-6-7-5-10-11(15-14-7)8-3-1-2-4-9(8)12(10)16/h1-5H,6H2

InChI Key

MKXUAOOZRYSVBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(N=N3)CBr

Origin of Product

United States

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